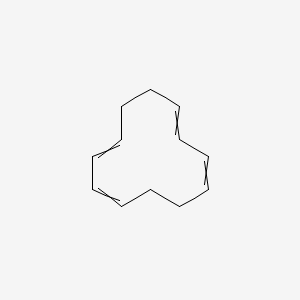

Cyclododeca-1,3,7,9-tetraene

Description

Cyclododeca-1,3,7,9-tetraene is a fully conjugated macrocyclic hydrocarbon with four alternating double bonds positioned at the 1,3,7,9-positions of a 12-membered ring. Its unique structure imparts significant strain and electronic delocalization, making it a subject of interest in synthetic chemistry and materials science.

Properties

CAS No. |

93801-17-3 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

cyclododeca-1,3,7,9-tetraene |

InChI |

InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-4,9-12H,5-8H2 |

InChI Key |

BNGGDZCKHGHSBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC=CCCC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododeca-1,3,7,9-tetraene can be synthesized through various methods. One common approach involves the dehydrohalogenation of hexabromocyclododecane using potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures . Another method includes the use of glyoxal and o-phenylenediamine in an ethanolic solution, followed by refluxing .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cyclododeca-1,3,7,9-tetraene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ring structure.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclododecane.

Scientific Research Applications

Cyclododeca-1,3,7,9-tetraene has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of cyclododeca-1,3,7,9-tetraene involves its ability to form stable complexes with metal ions. The conjugated double bonds in the ring structure allow for effective π-π interactions and coordination with metal centers. This property makes it a valuable ligand in various catalytic and coordination chemistry applications .

Comparison with Similar Compounds

Structural Isomers: Double Bond Positional Effects

Cyclododeca-1,4,7,10-tetraene (all-(Z)-configuration) exhibits a symmetrical crown conformation (C4v) with ring inversion occurring via boat-chair (Cs) and twist (C2h) intermediates. The strain energies for these conformers are 5.9 kJ/mol (boat-chair) and 13.5 kJ/mol (twist), requiring ~22.3 kJ/mol for interconversion .

Substituted Derivatives

Cyclododeca-3,4,9,10-tetraene-1,7-dione incorporates ketone groups at the 1,7-positions, altering its electronic properties and reactivity. This compound is synthesized via diastereoselective pathways, enabling isolation of enantiomers for chiral applications . Comparatively, 2,3,8,9-tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene (TTCT) features nitrogen substitutions, enhancing its utility as a Cr(III) ionophore in potentiometric sensors. TTCT exhibits a Nernstian response (19.5 mV/decade) over a wide concentration range (10<sup>−6</sup>–10<sup>−1</sup> M), demonstrating the impact of heteroatom incorporation on functionality .

Degree of Unsaturation

Cyclododeca-1,5,9-triene (three double bonds) exhibits reduced conjugation and strain compared to the tetraene analog. The lower unsaturation likely decreases reactivity toward electrophilic addition but improves thermal stability .

Thermodynamic and Kinetic Stability

Data Tables

Table 1: Structural Comparison of Cyclododecatetraenes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.